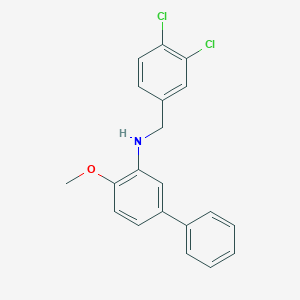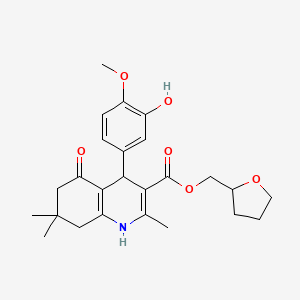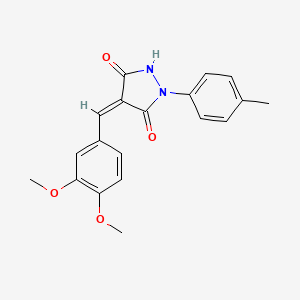
(3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine, also known as CMX-2043, is a small molecule therapeutic agent that has shown potential in treating various diseases. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine is not fully understood. However, it is believed to work by modulating various signaling pathways in cells. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. It has also been shown to inhibit the nuclear factor-kappa B (NF-kB) pathway, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
(3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various tissues. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has been shown to reduce blood pressure and improve cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to cells or animals. Additionally, (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for the study of (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cardiovascular diseases, neurodegenerative diseases, and metabolic disorders. Another direction is to investigate its safety and efficacy in humans. Additionally, future studies could focus on developing new synthesis methods for (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine that improve its solubility and bioavailability. Finally, future studies could investigate the potential use of (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine in combination with other drugs or therapies to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine involves a multi-step process that requires several chemical reactions. The starting materials for the synthesis are 3,4-dichlorobenzylamine and 4-methoxy-3-biphenylamine. The two compounds are first reacted with each other using palladium-catalyzed cross-coupling reaction to form the desired product, (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine. The final product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use in treating cardiovascular diseases, neurodegenerative diseases, and metabolic disorders.
Propiedades
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-methoxy-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c1-24-20-10-8-16(15-5-3-2-4-6-15)12-19(20)23-13-14-7-9-17(21)18(22)11-14/h2-12,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSZDESVYVYTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorobenzyl)(4-methoxy-3-biphenylyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-iodophenoxy)butyl]amino}ethanol](/img/structure/B5111810.png)
![N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5111811.png)


![diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate](/img/structure/B5111830.png)
![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)
![3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5111840.png)

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5111854.png)
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5111863.png)
![1-[3-(isopropylthio)propoxy]-4-nitrobenzene](/img/structure/B5111868.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5111878.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111883.png)
![ethyl 1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5111894.png)